2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one
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Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one typically involves multiple steps, including the formation of the piperazine ring and the attachment of the fluorophenyl and pyranone groups. One common method involves the reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one stands out due to its unique combination of a piperazine ring, a fluorophenyl group, and a pyranone moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c25-21-8-6-20(7-9-21)17-30-24-18-29-22(14-23(24)28)16-27-12-10-26(11-13-27)15-19-4-2-1-3-5-19/h1-9,14,18H,10-13,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXOIYRQEPZRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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